1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone
Overview
Description
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone is a natural product found in Morinda, Morinda citrifolia, and other organisms with data available.
Mechanism of Action
Target of Action
Anthraquinones, a class of compounds to which this molecule belongs, are known to interact with various cellular targets, including dna and critical enzymes of bacterial metabolism .
Mode of Action
They can bind to DNA through intercalation, disrupt bacterial cell membranes, inhibit critical enzymes of bacterial metabolism, disturb cytokinesis, and alter DNA conformation .
Biochemical Pathways
Anthraquinones are known to induce lipid peroxidation via free radical chain reaction, consequently inducing oxidative stress on cells .
Pharmacokinetics
Anthraquinones and their derivatives have been extensively investigated for their in-silico drug-likeness and pharmacokinetics properties .
Result of Action
Anthraquinones are known to have significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .
Action Environment
It is known that the absorption maximum of anthraquinones shifts to the bathochromic region when the solute environment changes from non-polar to polar solvents .
Biochemical Analysis
Biochemical Properties
Anthraquinones are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Anthraquinones and their derivatives have shown significant biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . These effects are likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Anthraquinones generally exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone in laboratory settings. It is soluble in ethanol, dimethyl sulfoxide, and dichloromethane, and relatively stable in air, but can decompose under the influence of strong acids, strong bases, and high temperatures .
Metabolic Pathways
Anthraquinones are a distinct large group of polyketides, and their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization .
Properties
IUPAC Name |
2-hydroxy-1,3-dimethoxyanthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10-12(16(21-2)15(11)19)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZBZBYGDTROV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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